molecular formula C18H20N4O5S B3008636 N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899956-19-5

N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B3008636
CAS No.: 899956-19-5
M. Wt: 404.44
InChI Key: VWHIHUSRRPGNQR-UHFFFAOYSA-N
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Description

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of acetamide, sulfamoyl, and oxalamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” typically involves multi-step organic reactions. One possible synthetic route could include:

    Acylation Reaction:

    Sulfonation Reaction: The addition of the sulfamoyl group to the phenethyl moiety.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage between the two substituted aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique functional groups.

    Biology: Study of its interactions with biological molecules and potential as a biochemical probe.

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(4-sulfamoylbenzyl)oxalamide

Uniqueness

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-12(23)21-14-3-2-4-15(11-14)22-18(25)17(24)20-10-9-13-5-7-16(8-6-13)28(19,26)27/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHIHUSRRPGNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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